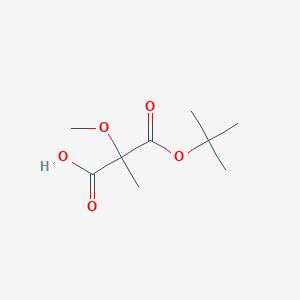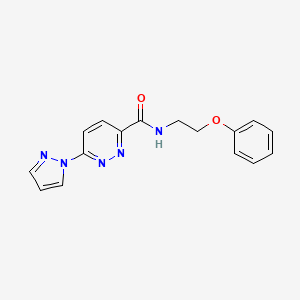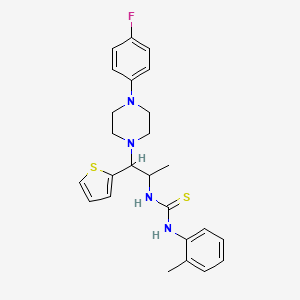![molecular formula C8H7BrN4O2 B3007172 4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione CAS No. 2168823-89-8](/img/structure/B3007172.png)
4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of amino, bromo, and methyl groups in the compound suggests potential for various chemical reactions and biological activities.
Synthesis Analysis
The synthesis of related pyridazine derivatives has been reported in the literature. For instance, an efficient method for the preparation of disubstituted 3-aminopyridazines starting from 4-bromo-pyridazine-3,6-dione has been developed, which involves amination and Pd(0) cross-coupling reactions under microwave irradiation . Although this method does not directly describe the synthesis of this compound, it provides a potential pathway for its synthesis by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by the presence of nitrogen atoms in the ring, which can significantly influence the electronic distribution and reactivity of the compound. The substitution of hydrogen atoms by amino, bromo, and methyl groups can further modify the chemical behavior of the molecule, potentially leading to unique interactions with other chemical entities or biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyridazine derivatives can be diverse. For example, the synthesis of 4-amino-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-2,7-diones involves acid hydrolysis and cyclization reactions . These reactions demonstrate the potential for pyridazine derivatives to undergo transformations such as hydrolysis, cyclization, and bromination, which could be applicable to the synthesis and modification of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives like this compound are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromo and electron-donating groups like amino and methyl can affect properties such as solubility, melting point, and reactivity. The exact properties of this compound would need to be determined experimentally, but insights can be gained from related compounds. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines from diacetylketene N,S-acetal involves compounds with similar heterocyclic structures, and their properties were confirmed by NMR spectroscopy . This suggests that NMR spectroscopy could be a valuable tool for analyzing the physical and chemical properties of this compound.
Scientific Research Applications
Synthesis and Functionalization
The synthesis of derivatives related to 4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione has been explored in various studies. For example, an efficient method for the preparation of 4,6 or 5,6 disubstituted 3-aminopyridazines starting from similar compounds was developed, using a combination of amination and Pd(0) cross-coupling reactions under microwave irradiation (Schmitt et al., 2006). Additionally, novel synthetic methods have been established for creating pyridopyridazine derivatives, which are structurally similar to the compound (Jakubkienė et al., 2012).
Chemiluminescence Studies
Chemiluminescence studies have utilized derivatives of pyrido[3,4-d]pyridazine. For example, 4-substituted phenyl boronic acids, including 4-bromo derivatives, were found effective as enhancers in the chemiluminescent oxidation of various pyrido[3,4-d]pyridazine-1,4(2H,3H)dione derivatives (Ji et al., 1996).
Antimicrobial and Antiviral Applications
There has been research into the antimicrobial and antiviral applications of pyridopyridazine derivatives. For instance, a series of functionalized pyridazine derivatives were synthesized and subjected to anti-microbial evaluations, showing moderate to high activity against various bacteria and fungi (Singh et al., 2020). Additionally, derivatives such as 5-amino and 5-glycosylaminopyrrolo[3,4-c]pyridin-1,3(2H)-dione and 7-amino and 7-glycosylaminopyrido[3,4-d]pyridazin-1,4(2H,3H)-dione were synthesized for potential antiviral activity evaluation (Cobo et al., 1997).
Applications in Organic Chemistry
The compound and its derivatives have also found applications in various organic chemistry syntheses. For example, studies have demonstrated the synthesis of pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[3,4-d]pyrimidines using similar bromo derivatives (Abdelhamid et al., 2008).
Mechanism of Action
Target of Action
It is suggested that compounds of this class may have a binding affinity with the serotonin (5-ht) receptor sites . The serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes.
Mode of Action
It is suggested that the compound may interact with its targets through a nucleophilic aromatic substitution (snar) reaction .
Action Environment
The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These environmental factors can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
4-amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O2/c1-2-5(9)3-4(7(14)11-2)6(10)12-13-8(3)15/h1H3,(H2,10,12)(H,11,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVKOQNRJIKANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=NNC2=O)N)C(=O)N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3007096.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B3007098.png)
![5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile](/img/structure/B3007099.png)



![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3007105.png)
![5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B3007106.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007110.png)